N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
Description
N-{[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a coumarin-derived compound featuring a norvaline (2-aminopentanoic acid) moiety conjugated to a substituted coumarin core. The coumarin scaffold is modified with 3,4-dimethyl groups and an oxyacetyl linker, which may enhance lipophilicity and influence biological interactions.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-24-12-6-7-13-10(2)11(3)18(23)25-15(13)8-12/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
JQUFOIJRAFPUIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its coumarin core.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase. Additionally, the compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Coumarin Chemistry
A. Coumarin Derivatives with Diazonium Coupling Products (Compounds 13a–e)
- Key Features: Compounds 13a–e () share a coumarin core linked to aromatic amines via cyanoacetanilide bridges. For example, 13a (4-methylphenyl substituent) and 13b (4-methoxyphenyl) exhibit distinct electronic profiles due to substituent effects.
- Comparison: Substituent Effects: The 3,4-dimethyl groups in the target compound likely increase steric bulk and lipophilicity compared to the sulfamoylphenyl or methoxy-substituted derivatives in 13a–b. This could enhance membrane permeability but reduce aqueous solubility. Functional Groups: The target compound’s norvaline moiety introduces a chiral center and carboxylic acid group, enabling hydrogen bonding and ionic interactions absent in 13a–e.
B. Hydrazonoyl Chloride Derivatives (Compound 2)
- Key Features: describes N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride, featuring a hydrazonoyl chloride group.
- Comparison: Reactivity: The hydrazonoyl chloride in Compound 2 is highly reactive, enabling nucleophilic substitutions, whereas the target compound’s oxyacetyl-norvaline linkage is more stable.
C. Cyclopenta-Fused Coumarin Analog ()
- Key Features: The compound N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline shares the norvaline moiety but replaces the 3,4-dimethyl groups with a cyclopenta ring.
- Physicochemical Properties: Predicted collision cross-section (CCS) values for the cyclopenta analogue ([M+H]+: 181.7 Ų) suggest a compact structure, whereas the target compound’s dimethyl groups may increase CCS due to added bulk .
A. Yields and Reaction Conditions
B. Spectral Signatures
- IR Spectroscopy : The target compound’s carbonyl (C=O) and ether (C-O-C) stretches should align with values observed in 13a–b (1664 cm⁻¹ for amide C=O; 1250–1100 cm⁻¹ for ethers) .
- NMR : The 3,4-dimethyl groups would produce distinct singlet peaks in the 2.0–2.5 ppm range (¹H-NMR), contrasting with the sulfamoylphenyl protons in 13a–b (7.2–7.9 ppm) .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a novel compound derived from the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12O5
- Molecular Weight : 248.23 g/mol
- CAS Number : 35679-93-7
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that coumarin derivatives can inhibit cancer cell proliferation.
- Antioxidant Properties : The compound may reduce oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Anticancer Activity
Research indicates that coumarin derivatives possess significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 breast cancer cells, suggesting potent cytotoxic effects against tumor cells . The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: MCF-7 Cell Line
A study evaluated the effects of various coumarin derivatives on the MCF-7 cell line:
| Compound | IC50 (μM) |
|---|---|
| Coumarin A | 9.54 |
| Coumarin B | 16.1 |
| This compound | TBD |
Antioxidant Activity
The antioxidant potential of this compound has been supported by findings that show its ability to enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This property is crucial in mitigating oxidative damage in various diseases.
Anti-inflammatory Properties
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential therapeutic applications in inflammatory disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Scavenging Free Radicals : Reducing oxidative stress.
- Modulation of Inflammatory Pathways : Affecting cytokine release and enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
